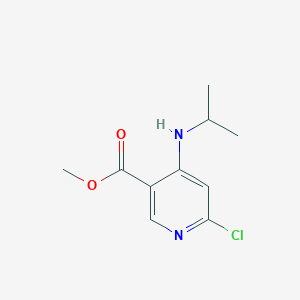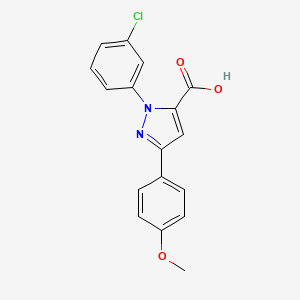
(R)-1-(3-methoxyphenyl)-2-methylpropylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(3-Methoxyphenyl)-2-methylpropylamine is an organic compound with a complex structure that includes a methoxyphenyl group and a methylpropylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-methoxyphenyl)-2-methylpropylamine typically involves the use of starting materials such as 3-methoxyphenylacetonitrile and appropriate reagents to introduce the amine group. One common method involves the reduction of the nitrile group to an amine using hydrogenation or other reducing agents .
Industrial Production Methods
In industrial settings, the production of ®-1-(3-methoxyphenyl)-2-methylpropylamine may involve large-scale hydrogenation processes, where the nitrile precursor is subjected to high pressure and temperature in the presence of a catalyst to achieve efficient conversion to the desired amine .
Chemical Reactions Analysis
Types of Reactions
®-1-(3-Methoxyphenyl)-2-methylpropylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives .
Scientific Research Applications
®-1-(3-Methoxyphenyl)-2-methylpropylamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of ®-1-(3-methoxyphenyl)-2-methylpropylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-Methoxyphenethylamine: Similar structure but lacks the methylpropylamine group.
2-Methoxyphenyl isocyanate: Contains a methoxyphenyl group but has an isocyanate functional group instead of an amine.
3-Methoxyphenylacetic acid: Similar aromatic structure but contains a carboxylic acid group instead of an amine.
Uniqueness
®-1-(3-Methoxyphenyl)-2-methylpropylamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
(1R)-1-(3-methoxyphenyl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C11H17NO/c1-8(2)11(12)9-5-4-6-10(7-9)13-3/h4-8,11H,12H2,1-3H3/t11-/m1/s1 |
InChI Key |
KYFBZLWFYQIZSB-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)[C@H](C1=CC(=CC=C1)OC)N |
Canonical SMILES |
CC(C)C(C1=CC(=CC=C1)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-(5-Bromopyrimidin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13979304.png)

![Thiazolo[5,4-b]pyridine-2,5-diamine](/img/structure/B13979330.png)

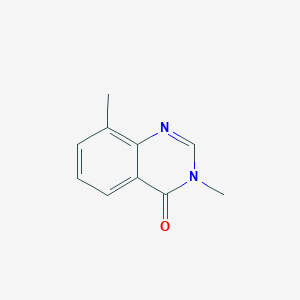
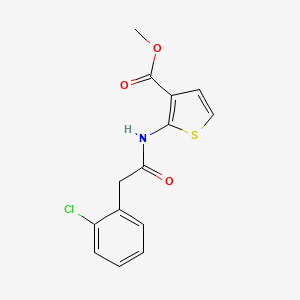
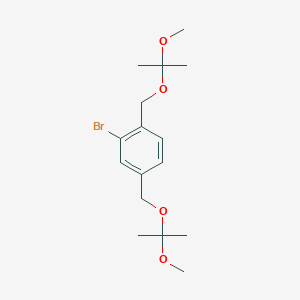

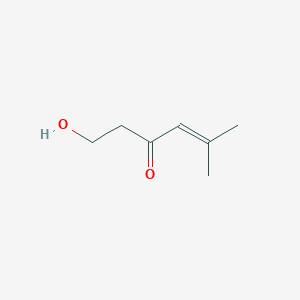
![7-Oxabicyclo[4.1.0]heptan-3-yl 2-methylprop-2-enoate](/img/structure/B13979370.png)
